molecular formula C17H17N5O2 B2717858 2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 887463-68-5

2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2717858
CAS No.: 887463-68-5
M. Wt: 323.356
InChI Key: ROXJDVIQKXOZHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione” consists of 17 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 323.356.


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse due to the broad range of chemical and biological properties of imidazole . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Synthesis and Biological Activity : The synthesis of derivatives of 7,8-polymethylenehypoxanthines, which are precursors of 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines, has been explored for their potential antiviral and antihypertensive activities (Nilov et al., 1995).

  • Spectral Characterization and Quantum-Mechanical Modeling : Investigations into esters with imidazoquinazoline rings, like the MEPIQ and BEPIQ derivatives, have been conducted for spectral characterization and quantum-mechanical modeling. These studies are important for understanding the physical and chemical properties of these compounds (Hęclik et al., 2017).

  • Precursors of Purine Analogs : Research on the synthesis of 4- and 5-disubstituted 1-benzylimidazoles has been conducted to produce important precursors of purine analogs. These compounds play a significant role in the development of new pharmaceuticals (Alves et al., 1994).

  • Cytotoxic Activity in Cancer Research : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their evaluation for cytotoxic activity against various cancer cell lines highlight the potential application of these compounds in cancer research (Deady et al., 2003).

  • Microwave Irradiation in Chemical Reactions : The effect of microwave irradiation on reactions involving 5-arylfuran-2-carboxaldehydes has been studied. This research is important for optimizing chemical synthesis processes (Rábarová et al., 2004).

Future Directions

The future directions for research on “2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Properties

IUPAC Name

2-ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-4-20-15(23)13-14(19(3)17(20)24)18-16-21(13)10-11(2)22(16)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXJDVIQKXOZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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